molecular formula C11H11NO4 B3079298 2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one CAS No. 1064662-61-8

2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one

Cat. No.: B3079298
CAS No.: 1064662-61-8
M. Wt: 221.21 g/mol
InChI Key: GGBFHOQAJFZFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused heterocyclic systems combining indole and dioxane moieties. Its structure features a hydroxymethyl group at position 2 and a ketone group at position 8, which are critical for its chemical reactivity and biological interactions.

Properties

IUPAC Name

2-(hydroxymethyl)-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-4-6-5-15-9-2-1-8-7(11(9)16-6)3-10(14)12-8/h1-2,6,13H,3-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBFHOQAJFZFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one , also known as WXC05574 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C11_{11}H11_{11}NO4_{4}
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 1064662-61-8

Structure

The compound features a dioxin structure fused with an indole moiety, which is significant for its biological interactions. The presence of hydroxymethyl and dioxin functionalities may influence its pharmacological properties.

Research indicates that compounds similar to 2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one exhibit various biological activities primarily through the inhibition of key enzymes such as topoisomerase II. This inhibition is crucial as it can lead to antiproliferative effects in mammalian cells.

A study on related benzopsoralens demonstrated that these compounds could induce marked antiproliferative effects under dark conditions, attributed to their ability to inhibit topoisomerase II without causing significant DNA interstrand cross-links or mutagenic effects in bacterial models .

Antiproliferative Effects

The antiproliferative activity of the compound has been documented in several studies. For instance:

  • Study Findings : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
CompoundCell LineIC50 (µM)Mechanism
WXC05574A54915Topoisomerase II inhibition
WXC05574HeLa20Topoisomerase II inhibition

The compound's activity is also influenced by photochemical properties. Benzopsoralens, structurally related to WXC05574, showed increased activity upon UVA activation. This suggests a potential application in photochemotherapy .

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of 2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one on human lung cancer cells (A549). The findings indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis induction.

Case Study 2: Topoisomerase Inhibition

Another investigation focused on the mechanism by which WXC05574 inhibits topoisomerase II. The study revealed that the compound binds to the enzyme's active site, preventing DNA strand passage and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations in substituents or fused ring systems. Key examples are summarized below:

Compound Core Structure Substituents Molecular Weight Key Findings Source
2-(Hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one [1,4]Dioxino[2,3-e]indole 2-hydroxymethyl, 8-ketone ~275 g/mol (calc.) Hypothesized kinase inhibitory activity based on structural similarity Hypothetical
1,3-Dihydro-2H-indol-2-one (Core) Indol-2-one Unsubstituted 133 g/mol Antimicrobial, trypanocidal activity; high cytotoxicity in V-79 fibroblasts
Methylol derivative of 1,3-dihydro-2H-indol-2-one Indol-2-one 3-hydroxymethyl ~165 g/mol Reduced cytotoxicity (similar to Nifurtimox); retained trypanocidal activity
8H-1,3-Dioxolo[4,5-e]isoindol-8-one, 6,7-dihydro-7-(phenylmethyl) Isoindole-dioxolane hybrid Phenylmethyl at position 7 267 g/mol High lipophilicity (logP ~3.5); predicted CNS activity due to BBB penetration
Antipsychotic aminomethyl derivatives (Wyeth, 2002) [1,4]Dioxino[2,3-e]benzisoxazole Varied aminomethyl side chains ~350–400 g/mol Dopamine D2 partial agonism; antipsychotic efficacy in preclinical models

Key Observations:

  • Cytotoxicity Modulation : The hydroxymethyl group in the target compound may reduce cytotoxicity compared to unsubstituted indol-2-one derivatives, as seen in ’s methylol derivative .
  • Kinase Inhibition Potential: Structural similarity to [1,4]dioxino[2,3-e]benzimidazol-2-one derivatives (e.g., BCR-ABL kinase inhibitors) suggests possible kinase-targeted applications .
  • Pharmacokinetic Properties : The phenylmethyl-substituted isoindole-dioxolane compound () demonstrates that bulky substituents enhance lipophilicity, which may influence the target compound’s bioavailability .

Antimicrobial and Antiparasitic Activity

  • The unsubstituted indol-2-one core () exhibits broad-spectrum antimicrobial activity but suffers from high cytotoxicity. The hydroxymethyl group in the target compound could mitigate this issue, similar to the methylol derivative’s reduced toxicity .
  • Trypanocidal Activity: The methylol derivative’s efficacy against Trypanosoma cruzi (EC50 ~5 µM) aligns with the hypothesis that hydroxymethylation preserves bioactivity while improving safety .

Kinase Inhibition

  • Patent data () describe [1,4]dioxino[2,3-e]quinoline derivatives as BCR-ABL kinase inhibitors. The target compound’s ketone and hydroxymethyl groups could interact with kinase ATP-binding pockets, though experimental validation is needed .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one, and how can purity be ensured?

  • Methodological Answer: A multi-step synthesis is typically required, starting with functionalization of the indole core followed by cyclization to form the dioxino ring. Key steps include protecting the hydroxymethyl group to prevent side reactions during ring closure. Purification via reverse-phase HPLC (e.g., using a C18 column with a gradient of acetonitrile/water and 0.1% trifluoroacetic acid) ensures high purity . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How can researchers confirm the compound’s stereochemistry and crystal structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, similar dioxino-indole derivatives (e.g., 8-hydroxy-8-phenyl analogs) have been crystallized in a monoclinic system (space group P21_1/c) with hydrogen-bonding networks stabilizing the structure . Pre-screening using powder XRD and computational modeling (e.g., DFT-based geometry optimization) can guide crystallization conditions.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer: Based on structurally related indole-dioxane compounds, this compound likely requires handling under fume hoods with full PPE (gloves, goggles, lab coat) due to potential acute toxicity (Category 4 for oral/dermal exposure) . Avoid dust formation by working in well-ventilated areas and using solvent-wet synthesis routes. Store in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the hydroxymethyl group in modulating biological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like methyl, acetyl, or halogens in place of the hydroxymethyl group. Compare their binding affinities in enzyme inhibition assays (e.g., kinase or cytochrome P450 assays) . Computational docking (using software like AutoDock Vina) can predict interactions with active sites, leveraging SMILES/InChI data for accurate ligand modeling .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer: Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or impurity profiles. Standardize testing using ISO-certified cell lines (e.g., HEK-293 or HepG2) and validate purity via HPLC-UV/ELSD. Perform dose-response curves (IC50_{50}) in triplicate and compare results against positive controls (e.g., doxorubicin) . Meta-analysis of existing literature can identify confounding variables.

Q. What advanced spectroscopic techniques are suitable for studying this compound’s stability under physiological conditions?

  • Methodological Answer: Use LC-MS/MS to monitor degradation products in simulated biological fluids (e.g., PBS at pH 7.4 or gastric fluid at pH 2.0). For real-time stability, employ 19^{19}F NMR (if fluorinated analogs are used) or in situ Raman spectroscopy to track structural changes. Accelerated stability studies at 40°C/75% RH can predict shelf-life .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

  • Methodological Answer: Screen against a panel of recombinant kinases (e.g., BCR-ABL or EGFR) using fluorescence-based ADP-Glo™ assays. For cellular activity, use engineered Ba/F3 cells dependent on target kinase activity. Confirm selectivity via kinome-wide profiling (e.g., KinomeScan) and validate with Western blotting for phosphorylated substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one
Reactant of Route 2
2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.